molecular formula C10H17NSi B11909994 N-[(Trimethylsilyl)methyl]aniline CAS No. 17890-12-9

N-[(Trimethylsilyl)methyl]aniline

Cat. No.: B11909994
CAS No.: 17890-12-9
M. Wt: 179.33 g/mol
InChI Key: VIAPGVLSJAGIPY-UHFFFAOYSA-N
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Description

N-[(Trimethylsilyl)methyl]aniline is an organic compound that features a trimethylsilyl group attached to a methyl group, which is further bonded to an aniline. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through radical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[(Trimethylsilyl)methyl]aniline can be synthesized through visible-light-induced, iridium-catalyzed addition reactions. The typical reaction conditions involve using one equivalent of the reaction substrate, 1.5 equivalents of the aniline, and 2.5 mol % of the catalyst [Ir(ppy)2(dtbbpy)]BF4 in methanol or dichloromethane .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-[(Trimethylsilyl)methyl]aniline undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the aniline.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include iridium catalysts, methanol, dichloromethane, and various sensitizers such as 1,4-dicyanonaphthalene .

Major Products

The major products formed from these reactions include aminomethyl radical addition products and tricyclic compounds, which result from the attack of intermediately formed radicals at the phenyl ring .

Scientific Research Applications

N-[(Trimethylsilyl)methyl]aniline is employed in scientific research for its ability to participate in photoredox catalysis and radical reactions. Its applications span various fields:

Mechanism of Action

The mechanism of action for N-[(Trimethylsilyl)methyl]aniline involves photoinduced electron transfer (PET) of the amine to an excited oxidant, followed by the loss of a cationic leaving group. This process generates α-aminoalkyl radicals, which can then participate in various addition reactions to form carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-N-[(trimethylsilyl)methyl]aniline: Similar in structure but with different substituents.

    N-[(Trimethylsilyl)methyl]benzylamine: Another compound featuring a trimethylsilyl group attached to a benzylamine.

Uniqueness

N-[(Trimethylsilyl)methyl]aniline is unique due to its ability to undergo visible-light-induced, iridium-catalyzed addition reactions, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

N-(trimethylsilylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NSi/c1-12(2,3)9-11-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIAPGVLSJAGIPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CNC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NSi
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20577840
Record name N-[(Trimethylsilyl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20577840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.33 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17890-12-9
Record name N-[(Trimethylsilyl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20577840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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